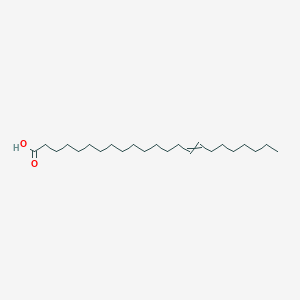
3-(2-Nonylphenoxy)propyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Nonylphenoxy)propyl prop-2-enoate is an organic compound with the molecular formula C21H32O3 It is a derivative of phenol and is characterized by the presence of a nonyl group attached to the phenoxy moiety, and a prop-2-enoate group attached to the propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nonylphenoxy)propyl prop-2-enoate typically involves the reaction of 2-nonylphenol with an appropriate prop-2-enoate derivative. One common method is the esterification of 2-nonylphenol with prop-2-enoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Nonylphenoxy)propyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The phenoxy moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Alcohols corresponding to the reduction of the ester group.
Substitution: Various alkyl or aryl substituted derivatives of the original compound.
Applications De Recherche Scientifique
3-(2-Nonylphenoxy)propyl prop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants, lubricants, and polymer additives.
Mécanisme D'action
The mechanism of action of 3-(2-Nonylphenoxy)propyl prop-2-enoate involves its interaction with various molecular targets. The phenoxy moiety can interact with biological membranes, altering their properties and affecting cellular functions. The prop-2-enoate group can participate in polymerization reactions, leading to the formation of cross-linked networks. These interactions are mediated through specific pathways involving the compound’s functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Octylphenoxy)propyl prop-2-enoate
- 3-(2-Decylphenoxy)propyl prop-2-enoate
- 3-(2-Dodecylphenoxy)propyl prop-2-enoate
Uniqueness
3-(2-Nonylphenoxy)propyl prop-2-enoate is unique due to the specific length of its nonyl chain, which imparts distinct physicochemical properties. Compared to its analogs with shorter or longer alkyl chains, this compound exhibits a balance of hydrophobicity and hydrophilicity, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
141780-75-8 |
|---|---|
Formule moléculaire |
C21H32O3 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
3-(2-nonylphenoxy)propyl prop-2-enoate |
InChI |
InChI=1S/C21H32O3/c1-3-5-6-7-8-9-10-14-19-15-11-12-16-20(19)23-17-13-18-24-21(22)4-2/h4,11-12,15-16H,2-3,5-10,13-14,17-18H2,1H3 |
Clé InChI |
MABCWYKKEKYPAO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=CC=C1OCCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14268344.png)


![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
![3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14268366.png)
![3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)-](/img/structure/B14268371.png)
![{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl](/img/structure/B14268374.png)






![2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]-](/img/structure/B14268419.png)
